molecular formula C19H17FN2O4S2 B1224940 (2S)-1-(2-fluorophenyl)sulfonyl-2-pyrrolidinecarboxylic acid 1,3-benzothiazol-2-ylmethyl ester

(2S)-1-(2-fluorophenyl)sulfonyl-2-pyrrolidinecarboxylic acid 1,3-benzothiazol-2-ylmethyl ester

Cat. No. B1224940
M. Wt: 420.5 g/mol
InChI Key: XAUDRYNVUQQMSZ-HNNXBMFYSA-N
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Description

(2S)-1-(2-fluorophenyl)sulfonyl-2-pyrrolidinecarboxylic acid 1,3-benzothiazol-2-ylmethyl ester is an alpha-amino acid ester.

Scientific Research Applications

Polymer Synthesis and Characterization

(2S)-1-(2-fluorophenyl)sulfonyl-2-pyrrolidinecarboxylic acid 1,3-benzothiazol-2-ylmethyl ester plays a role in the synthesis of poly(imide-ester)s and poly(etherimide-ester)s, featuring benzoxazole or benzothiazole groups. These polymers exhibit excellent solubility in various organic solvents and demonstrate high thermal stability, as explored by Toiserkani (2013) in the study of heat-stable and organosoluble polymers (Toiserkani, 2013).

Development of CCR1 Antagonists

This compound is also utilized in the development of potent CCR1 antagonists aimed at treating conditions like rheumatoid arthritis. The synthesis of carbon-13, carbon-14, and tritium-labeled versions of these antagonists for research purposes has been detailed in a study by Latli et al. (2018) (Latli et al., 2018).

Metal Complexes Synthesis

It's also significant in the synthesis of various metal complexes, as investigated by Sousa et al. (2001), who explored the interaction of related compounds with metals like cobalt, copper, and zinc (Sousa et al., 2001).

Antimicrobial Applications

In the antimicrobial domain, Patel and Agravat (2009) studied the synthesis and antimicrobial properties of pyridine derivatives related to this compound, indicating its potential in developing antibacterial agents (Patel & Agravat, 2009).

Fluorescent Chromism and Sensing Devices

Additionally, the compound is relevant in the field of fluorescent chromism and sensing devices. Nakane et al. (2018) designed a solid-state ESIPT fluorescent chromic molecule utilizing a similar sulfonic acid substituted structure for sensing biologically important molecules (Nakane et al., 2018).

properties

Product Name

(2S)-1-(2-fluorophenyl)sulfonyl-2-pyrrolidinecarboxylic acid 1,3-benzothiazol-2-ylmethyl ester

Molecular Formula

C19H17FN2O4S2

Molecular Weight

420.5 g/mol

IUPAC Name

1,3-benzothiazol-2-ylmethyl (2S)-1-(2-fluorophenyl)sulfonylpyrrolidine-2-carboxylate

InChI

InChI=1S/C19H17FN2O4S2/c20-13-6-1-4-10-17(13)28(24,25)22-11-5-8-15(22)19(23)26-12-18-21-14-7-2-3-9-16(14)27-18/h1-4,6-7,9-10,15H,5,8,11-12H2/t15-/m0/s1

InChI Key

XAUDRYNVUQQMSZ-HNNXBMFYSA-N

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2F)C(=O)OCC3=NC4=CC=CC=C4S3

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2F)C(=O)OCC3=NC4=CC=CC=C4S3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S)-1-(2-fluorophenyl)sulfonyl-2-pyrrolidinecarboxylic acid 1,3-benzothiazol-2-ylmethyl ester
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(2S)-1-(2-fluorophenyl)sulfonyl-2-pyrrolidinecarboxylic acid 1,3-benzothiazol-2-ylmethyl ester
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(2S)-1-(2-fluorophenyl)sulfonyl-2-pyrrolidinecarboxylic acid 1,3-benzothiazol-2-ylmethyl ester
Reactant of Route 4
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(2S)-1-(2-fluorophenyl)sulfonyl-2-pyrrolidinecarboxylic acid 1,3-benzothiazol-2-ylmethyl ester
Reactant of Route 5
(2S)-1-(2-fluorophenyl)sulfonyl-2-pyrrolidinecarboxylic acid 1,3-benzothiazol-2-ylmethyl ester
Reactant of Route 6
(2S)-1-(2-fluorophenyl)sulfonyl-2-pyrrolidinecarboxylic acid 1,3-benzothiazol-2-ylmethyl ester

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